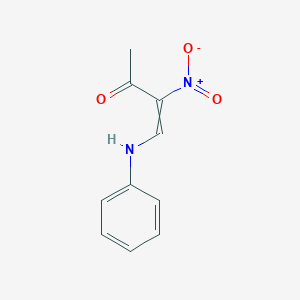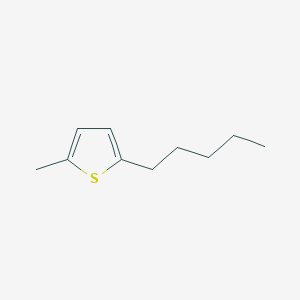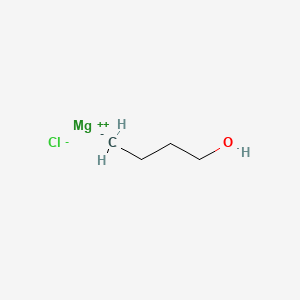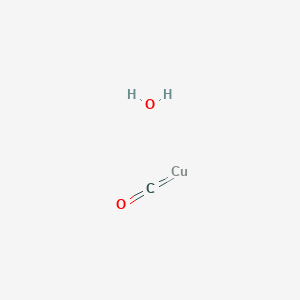![molecular formula C20H23N3O3 B14306859 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one CAS No. 113855-61-1](/img/structure/B14306859.png)
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one is a complex organic compound that features a quinolinone core linked to a cyclohexyl-substituted oxadiazole ring via a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The quinolinone core is then introduced through a nucleophilic substitution reaction, where the propoxy chain acts as a linker between the two moieties. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinolinone or oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where various functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles, electrophiles, in solvents like DMF or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Quinolinone derivatives: Compounds with a quinolinone core that have been studied for their bioactive properties.
Uniqueness
7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one is unique due to its specific combination of the quinolinone core and the cyclohexyl-substituted oxadiazole ring
Propriétés
Numéro CAS |
113855-61-1 |
|---|---|
Formule moléculaire |
C20H23N3O3 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
7-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23N3O3/c24-18-11-9-14-8-10-16(13-17(14)21-18)25-12-4-7-19-22-23-20(26-19)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,21,24) |
Clé InChI |
DBCGSSXXHFDTJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NN=C(O2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


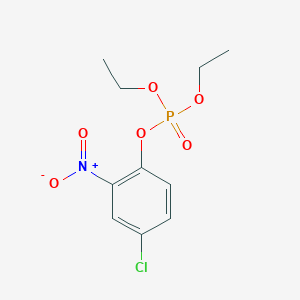
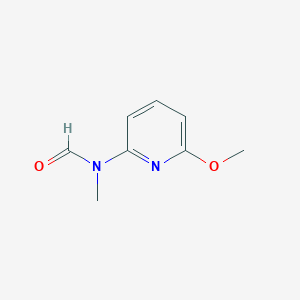
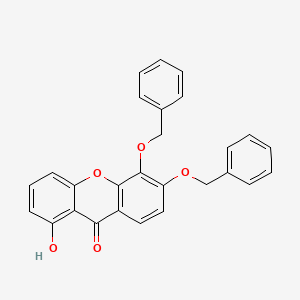
![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)



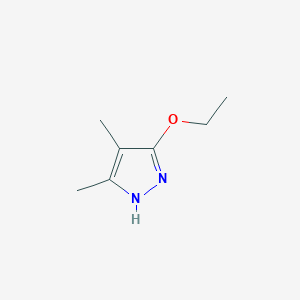
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

